Efavirenz, (R)-

描述

Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection. It is a key component of highly active antiretroviral therapy (HAART) and is known for its efficacy in preventing the replication of HIV. Efavirenz is marketed under various brand names, including Sustiva and Stocrin .

准备方法

Synthetic Routes and Reaction Conditions

One of the key synthetic routes to Efavirenz involves the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and is followed by trifluoroacetylation to yield a key intermediate. The use of continuous flow reactors has been shown to improve the yield and safety of this process .

Industrial Production Methods

Industrial production of Efavirenz typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the safety and efficacy of the final product .

化学反应分析

Types of Reactions

Efavirenz undergoes various chemical reactions, including:

Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert Efavirenz to its corresponding alcohol derivatives.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring of Efavirenz.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are employed.

Major Products

The major products formed from these reactions include hydroxylated and halogenated derivatives of Efavirenz, which can have different pharmacological properties .

科学研究应用

Clinical Applications

1. Treatment of HIV Infection

Efavirenz is primarily used in combination with other antiretroviral agents as part of highly active antiretroviral therapy (HAART). It has been shown to be effective in both treatment-naïve and treatment-experienced patients. Key studies include:

- ACTG A5142 Study : This randomized trial demonstrated that Efavirenz provided greater virological efficacy than boosted protease inhibitors like lopinavir when combined with nucleoside reverse transcriptase inhibitors .

- ENCORE1 Trial : This study compared 400 mg and 600 mg doses of Efavirenz and found that the lower dose was non-inferior in terms of efficacy while having a better safety profile .

Table 1: Summary of Key Clinical Trials Involving Efavirenz

Pharmacokinetics

The pharmacokinetic properties of Efavirenz are crucial for optimizing its use in clinical settings. Studies have shown that genetic polymorphisms can influence drug metabolism, impacting efficacy and safety. For instance, variations in the CYP2B6 gene affect plasma concentrations of Efavirenz, leading to different therapeutic outcomes and side effects .

Table 2: Pharmacokinetic Parameters of Efavirenz

| Parameter | Value (EFV 400 mg) | Value (EFV 600 mg) |

|---|---|---|

| C_max (ng/mL) | [Insert Data] | [Insert Data] |

| AUC_0-24 (ng·h/mL) | [Insert Data] | [Insert Data] |

| Half-life (hours) | [Insert Data] | [Insert Data] |

Off-Label Uses

While primarily indicated for HIV treatment, Efavirenz has also been explored for off-label applications:

- Prevention of HIV Transmission : It is sometimes used in post-exposure prophylaxis for occupational exposure or perinatal transmission .

- Cancer Research : Emerging studies suggest that Efavirenz may inhibit the growth of various cancers, including colorectal and lung cancers, indicating potential applications beyond HIV treatment .

Adverse Effects and Management

Despite its effectiveness, Efavirenz is associated with several adverse effects, particularly neuropsychiatric symptoms such as vivid dreams and dizziness. These effects can impact patient adherence to therapy. Management strategies include dose adjustments and careful monitoring during the initial treatment phase .

Case Studies

- Case Study on Treatment Adherence : A cohort study involving 314 patients demonstrated that adherence to an Efavirenz-based regimen was significantly higher compared to regimens involving protease inhibitors due to the simplified dosing schedule .

- Neuropsychiatric Effects : In a clinical evaluation, nearly half of the participants reported CNS-related side effects; however, many experienced resolution over time with continued use .

作用机制

Efavirenz exerts its effects by binding to a non-catalytic site of the HIV reverse transcriptase enzyme, thereby inhibiting its activity. This action blocks the RNA-dependent and DNA-dependent DNA polymerase activities, preventing the replication of HIV. The antiviral activity of Efavirenz is dependent on its intracellular conversion to the active triphosphorylated form .

相似化合物的比较

Similar Compounds

Zidovudine: Another antiretroviral drug that inhibits reverse transcriptase but through a different mechanism.

Nevirapine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action but different pharmacokinetics.

Delavirdine: Another non-nucleoside reverse transcriptase inhibitor used in combination therapy for HIV

Uniqueness

Efavirenz is unique due to its high efficacy, favorable pharmacokinetics, and ability to be used in once-daily dosing regimens. It has a well-established safety profile and is a preferred choice in many antiretroviral therapy guidelines .

生物活性

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily utilized in the treatment of HIV-1 infection. Its biological activity is characterized by its mechanism of action, pharmacokinetics, metabolism, and genetic factors influencing its efficacy and safety.

Efavirenz exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Specifically, it binds to the enzyme, preventing the conversion of viral RNA into DNA. This inhibition interferes with the synthesis of new virions, thus controlling viral load in infected individuals . The active triphosphorylated form of efavirenz is necessary for this action, and its intracellular concentration varies based on cell type .

Pharmacokinetics

Efavirenz displays significant interindividual variability in pharmacokinetics, influenced by genetic polymorphisms in metabolic enzymes. The drug is predominantly metabolized by cytochrome P450 enzymes, particularly CYP2B6, which converts efavirenz into inactive hydroxylated metabolites .

Key Pharmacokinetic Parameters:

- Half-life: Approximately 40 to 55 hours.

- Bioavailability: Ranges from 40% to 45% due to extensive first-pass metabolism.

- Peak Plasma Concentration (Cmax): Achieved within 3 to 5 hours post-administration.

Genetic Variability

The pharmacokinetics of efavirenz can be significantly affected by genetic variations in the CYP2B6 gene. The G516T polymorphism leads to increased plasma concentrations and a higher risk of neuropsychiatric side effects . Individuals with this polymorphism may require dose adjustments to maintain therapeutic efficacy while minimizing adverse effects.

Adverse Effects

Common adverse effects associated with efavirenz include:

- Neuropsychiatric symptoms (e.g., dizziness, insomnia, vivid dreams).

- Rash.

- Liver enzyme elevations.

These side effects are often dose-dependent and can be exacerbated in individuals with certain genetic profiles .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of efavirenz in various populations:

- ACTG A5142 Trial:

- Pharmacogenetics Study:

Research Findings on Efavirenz's Broader Biological Activity

Recent studies have explored additional biological activities of efavirenz beyond its antiviral properties. For instance, research has indicated that efavirenz may exhibit LSD-like properties through interaction with serotonin receptors (5-HT2A), suggesting potential implications for neuropsychiatric effects observed in some patients .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Drug Class | Non-nucleoside reverse transcriptase inhibitor |

| Mechanism of Action | Inhibits HIV reverse transcriptase |

| Primary Metabolizing Enzyme | CYP2B6 |

| Genetic Polymorphisms | G516T linked to increased plasma levels |

| Common Adverse Effects | Neuropsychiatric symptoms, rash |

| Efficacy (ACTG A5142) | Superior virological suppression vs LPV/r |

常见问题

Basic Research Questions

Q. How should researchers design studies to investigate neuropsychiatric adverse events associated with (R)-efavirenz in HIV patients?

Answer:

- Study Design: Use longitudinal cohort studies with standardized neuropsychiatric assessments (e.g., Beck Depression Inventory, Mini-Mental State Examination) to track symptom progression .

- Plasma Monitoring: Measure efavirenz plasma concentrations via high-performance liquid chromatography (HPLC) at consistent time points (e.g., 12–14 hours post-dose) to correlate drug levels with symptom severity .

- Confounding Factors: Adjust for CYP2B6 genetic polymorphisms (e.g., 516G>T), adherence rates, and comorbidities (e.g., HIV-associated neurocognitive disorders) .

- Data Collection: Include patient-reported outcomes and clinician-rated scales to minimize bias .

Q. What methodologies are recommended for optimizing plasma efavirenz concentration monitoring in clinical trials?

Answer:

- Analytical Techniques: Use validated HPLC or gas chromatography (GC) with a lower quantification limit of 125 μg/L .

- Sampling Protocol: Collect blood samples 12–14 hours post-dose to account for peak-trough variability .

- Target Ranges: Aim for plasma concentrations between 1,000–4,000 μg/L; levels <1,000 μg/L correlate with virological failure, while >4,000 μg/L increase CNS toxicity risk .

- Statistical Tools: Apply ROC curve analysis to determine sensitivity/specificity thresholds for clinical outcomes .

Q. How do CYP2B6 polymorphisms influence efavirenz pharmacokinetics, and how should this be addressed in pharmacogenetic studies?

Answer:

- Key Variants: Prioritize genotyping for CYP2B6 516G>T and 785A>G alleles, which reduce efavirenz metabolism and elevate plasma levels .

- Dose Adjustment: In slow metabolizers (e.g., homozygous 516T/T), reduce efavirenz dose by 50% to mitigate toxicity .

- Study Design: Use prospective cohort studies with stratified sampling based on genotype to evaluate dose-response relationships .

Advanced Research Questions

Q. What molecular mechanisms underlie efavirenz-induced mitochondrial dysfunction in the CNS?

Answer:

- Experimental Models: Use neuronal cell lines (e.g., SH-SY5Y) and brain organoids to study mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

- Biomarkers: Quantify ATP synthesis, cytochrome c oxidase activity, and lactate/pyruvate ratios to assess bioenergetic disruption .

- Comparative Studies: Contrast efavirenz with other NNRTIs (e.g., nevirapine) to identify structure-activity relationships linked to neurotoxicity .

Q. How can researchers resolve contradictions in neuropsychiatric risk data across efavirenz studies?

Answer:

- Meta-Analysis: Pool data from cohorts like the D:A:D study (n >49,000) and U.S. administrative databases (n=19,983) to assess suicidality risk heterogeneity .

- Causal Inference: Apply Mendelian randomization to disentangle genetic (CYP2B6) and environmental (adherence, comorbidities) confounders .

- Phenotyping: Standardize neuropsychiatric endpoints using DSM-5 criteria instead of anecdotal reports .

Q. What in vitro and computational approaches can predict efavirenz resistance mutations (e.g., Lys103Asn) in HIV reverse transcriptase?

Answer:

- Molecular Dynamics (MD): Simulate drug-binding pathways to quantify energy barriers imposed by Lys103Asn; prioritize inhibitors (e.g., etravirine) that disrupt mutant enzyme conformations .

- Binding Assays: Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) of efavirenz against wild-type vs. mutant reverse transcriptase .

- Clinical Correlation: Validate findings with virological failure rates in patients harboring Lys103Asn .

Q. Key Research Gaps

- Neurocognitive Impact: Long-term efavirenz exposure and HIV-associated neurocognitive disorder (HAND) progression .

- Bone Health: Mechanistic links between efavirenz, vitamin D3 metabolism, and tenofovir-associated bone loss .

- CNS Penetration: Quantify efavirenz concentrations in cerebrospinal fluid (CSF) vs. plasma using LC-MS/MS .

属性

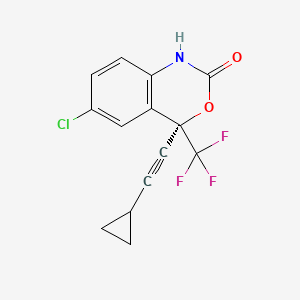

IUPAC Name |

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-74-8 | |

| Record name | Efavirenz, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。